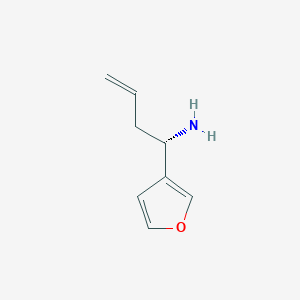
(1S)-1-(3-Furyl)but-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Furyl)but-3-enylamine is an organic compound that features a furan ring attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Furyl)but-3-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and a suitable amine, followed by reduction and dehydration steps.
Grignard Reaction: Using a Grignard reagent derived from 3-furylmagnesium bromide and reacting it with an appropriate butenylamine precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The double bond in the butenylamine chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amine to a more reactive intermediate.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated amines.
Substitution: Halogenated amines or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for (1S)-1-(3-Furyl)but-3-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Furyl)propylamine: Similar structure but with a shorter carbon chain.
(1S)-1-(2-Furyl)but-3-enylamine: Similar structure but with the furan ring in a different position.
Uniqueness
(1S)-1-(3-Furyl)but-3-enylamine is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m0/s1 |
InChI Key |
FTCIZTPKHSUQEM-QMMMGPOBSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=COC=C1)N |
Canonical SMILES |
C=CCC(C1=COC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


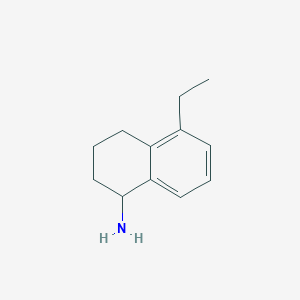
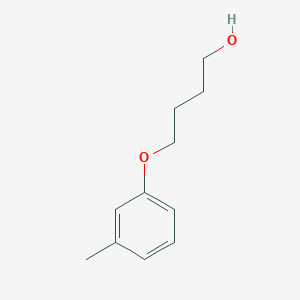

![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
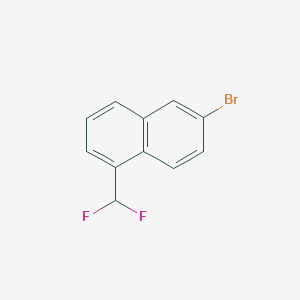
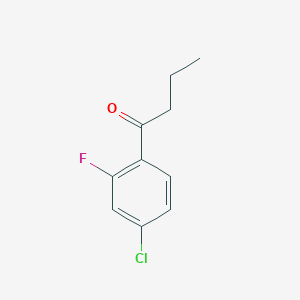
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
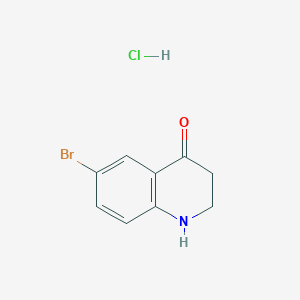
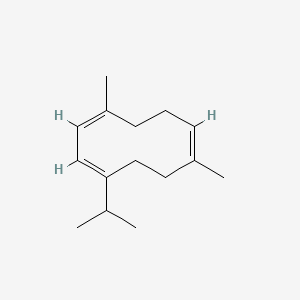

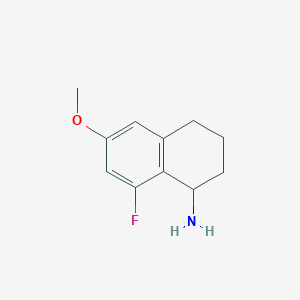
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)

